molecular formula C7H12O3 B6263863 rac-2-[(1R,2S)-2-hydroxycyclopentyl]acetic acid, trans CAS No. 51849-74-2

rac-2-[(1R,2S)-2-hydroxycyclopentyl]acetic acid, trans

Cat. No.: B6263863
CAS No.: 51849-74-2
M. Wt: 144.2
InChI Key:
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Description

rac-2-[(1R,2S)-2-hydroxycyclopentyl]acetic acid, trans is a chiral compound with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol . This compound is characterized by the presence of a cyclopentane ring with a hydroxyl group and an acetic acid moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-2-[(1R,2S)-2-hydroxycyclopentyl]acetic acid, trans typically involves the reaction of cyclopentanone with a suitable reagent to introduce the hydroxyl group, followed by the addition of an acetic acid moiety. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

rac-2-[(1R,2S)-2-hydroxycyclopentyl]acetic acid, trans undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclopentanone derivatives, while reduction can produce different alcohols .

Scientific Research Applications

rac-2-[(1R,2S)-2-hydroxycyclopentyl]acetic acid, trans is used in various scientific research applications, including:

    Chemistry: As a chiral building block in the synthesis of complex molecules.

    Biology: In studies of enzyme-substrate interactions and metabolic pathways.

    Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of rac-2-[(1R,2S)-2-hydroxycyclopentyl]acetic acid, trans involves its interaction with specific molecular targets and pathways. The hydroxyl group and acetic acid moiety can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to rac-2-[(1R,2S)-2-hydroxycyclopentyl]acetic acid, trans include:

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both a hydroxyl group and an acetic acid moiety, which confer distinct chemical and biological properties .

Properties

CAS No.

51849-74-2

Molecular Formula

C7H12O3

Molecular Weight

144.2

Purity

95

Origin of Product

United States

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